molecular formula C8H5NO2S B2693941 Benzo[d]isothiazole-5-carboxylic acid CAS No. 1197944-17-4

Benzo[d]isothiazole-5-carboxylic acid

Cat. No.: B2693941
CAS No.: 1197944-17-4
M. Wt: 179.19
InChI Key: CGKASBWNGYDCQW-UHFFFAOYSA-N
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Description

Benzo[d]isothiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H5NO2S. It features a benzene ring fused to an isothiazole ring, with a carboxylic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]isothiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzenethiol with carboxylic acids or their derivatives under acidic conditions. For example, the reaction of 2-aminobenzenethiol with acyl chlorides in the presence of a base can yield benzo[d]isothiazole derivatives .

Industrial Production Methods

the general principles of heterocyclic synthesis, such as the use of high-purity starting materials and optimized reaction conditions, are likely to be applied to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isothiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or isothiazole rings .

Scientific Research Applications

Benzo[d]isothiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[d]isothiazole-5-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in inflammation and cell proliferation. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]isothiazole-5-carboxylic acid is unique due to the presence of both the isothiazole ring and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Biological Activity

Benzo[d]isothiazole-5-carboxylic acid (BITCA) is a heterocyclic compound recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant research findings.

Chemical Structure and Properties

BITCA has the molecular formula C8H5NO2S, featuring a benzene ring fused to an isothiazole ring with a carboxylic acid group at the 5-position. Its unique structure contributes to its biological activity, allowing it to interact with various molecular targets.

Antimicrobial Activity

BITCA has shown promising antimicrobial properties against various pathogens. Research indicates that derivatives of BITCA exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that BITCA derivatives can inhibit the growth of Staphylococcus aureus and Salmonella species, highlighting their potential as antimicrobial agents .

Compound MIC (µg/mL) Target Pathogen
BITCA32Staphylococcus aureus
BITCA64Salmonella spp.

Anticancer Activity

BITCA and its derivatives have been evaluated for their anticancer effects. A study reported that BITCA derivatives inhibited the growth of leukemia cell lines, with some compounds exhibiting IC50 values in the low micromolar range. Notably, certain derivatives showed enhanced cytotoxicity against solid tumors, indicating their potential in cancer therapy .

Derivative IC50 (µM) Cancer Cell Line
Derivative A4Leukemia
Derivative B10A549 (Lung Cancer)

The mechanism by which BITCA exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes and receptors involved in critical cellular pathways such as inflammation and cell proliferation. The compound may modulate these pathways by binding to active sites on target proteins, thereby influencing their activity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of BITCA derivatives against various bacterial strains. The results indicated that some derivatives had a lethal effect comparable to standard antibiotics like nitrofurantoin, particularly against resistant strains of S. aureus .
  • Anticancer Screening : In another investigation, BITCA derivatives were tested against multiple cancer cell lines, demonstrating significant antiproliferative activity. One derivative reduced viability in A549 cells by over 60%, suggesting that modifications to the BITCA structure can enhance its anticancer properties .

Future Directions in Research

Ongoing research is focused on optimizing the structure of BITCA to enhance its biological activities further. Investigations into its neuroprotective effects are also underway, with preliminary findings suggesting potential benefits in neurodegenerative diseases .

Properties

IUPAC Name

1,2-benzothiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-1-2-7-6(3-5)4-9-12-7/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKASBWNGYDCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197944-17-4
Record name 1,2-benzothiazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

61 mg of methyl benzo[d]isothiazole-5-carboxylate was dissolved in 1.26 mL methanol and treated with 1.26 mL 10% aqueous sodium hydroxide. The mixture was stirred 18 h at room temperature. The reaction mixture was concentrated, and then diluted with water. Acidified to pH ˜3 and collected the precipitate by filtration. The filtercake was washed with water. The solid was then dried under high vacuum to yield 48 mg of benzo[d]isothiazole-5-carboxylic acid as a white solid. 1H NMR (400 MHz, DMSO-d6) δδ ppm 8.08 (dd, J=8.49, 1.46 Hz, 1 H) 8.31 (d, J=8.58 Hz, 1 H) 8.79 (s, 1 H) 9.24 (d, J=0.78 Hz, 1 H).
Quantity
61 mg
Type
reactant
Reaction Step One
Quantity
1.26 mL
Type
solvent
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step Two

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